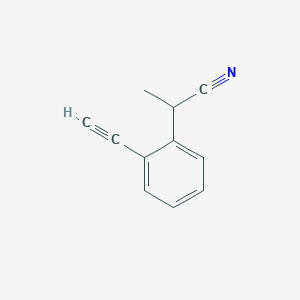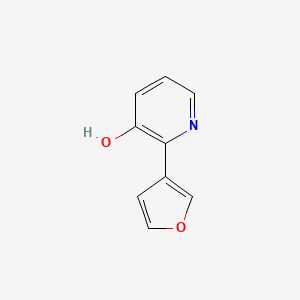
2-(3-Furanyl)-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Furanyl)-3-pyridinol is a heterocyclic compound that features both a furan ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-3-pyridinol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a one-pot reaction . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of fully substituted furans in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
2-(3-Furanyl)-3-pyridinol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
2-(3-Furanyl)-3-pyridinol has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(3-Furanyl)-3-pyridinol involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Furanopyridinone Derivatives: These compounds share a similar structure but have different functional groups, leading to variations in their chemical and biological properties.
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol are structurally related but lack the pyridine ring, resulting in different reactivity and applications.
Uniqueness
2-(3-Furanyl)-3-pyridinol is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-(furan-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
InChIキー |
YNGMHHHNZYXBNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=COC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
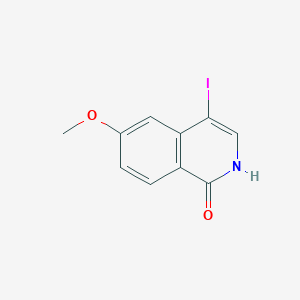

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8463903.png)
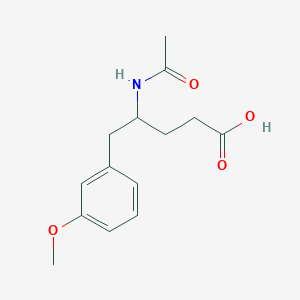

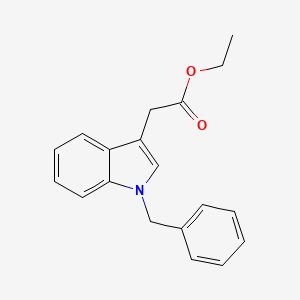
![[2-(2-Chlorophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8463923.png)



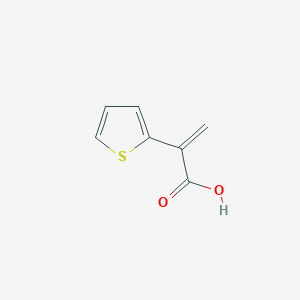
![5-(2,4-Dichlorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B8463990.png)
![Quinazoline, 2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8463997.png)
